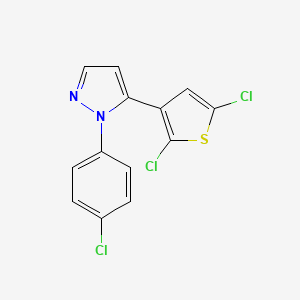

1-(4-chlorophenyl)-5-(2,5-dichloro-3-thienyl)-1H-pyrazole

Description

Properties

IUPAC Name |

1-(4-chlorophenyl)-5-(2,5-dichlorothiophen-3-yl)pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl3N2S/c14-8-1-3-9(4-2-8)18-11(5-6-17-18)10-7-12(15)19-13(10)16/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAMDQZJSQHWQNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=CC=N2)C3=C(SC(=C3)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl3N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-5-(2,5-dichloro-3-thienyl)-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with diketones or their equivalents. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced techniques may be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-5-(2,5-dichloro-3-thienyl)-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chlorophenyl and dichlorothienyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigating its biological activity and potential as a pharmaceutical agent.

Medicine: Exploring its therapeutic potential for treating diseases.

Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-5-(2,5-dichloro-3-thienyl)-1H-pyrazole would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating their activity, and affecting various biochemical pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Pyrazole Derivatives

Key Observations :

- Substituent Diversity : The target compound’s 2,5-dichlorothienyl group distinguishes it from analogs like 4c (trimethoxyphenyl) and SC-560 (trifluoromethyl). Chlorine and thiophene substituents may enhance lipophilicity and membrane permeability compared to methoxy or nitro groups .

- Biological Activity : While 4c and SC-560 target cancer cells and COX-1, respectively, the dichlorothienyl group in the target compound could modulate selectivity toward kinases or antimicrobial targets, as seen in triazole derivatives () .

Conformational and Crystallographic Differences

- Planarity vs. Folding: The target compound’s thienyl group may induce non-planar conformations, similar to the 74.03° dihedral angle observed in ’s pyrazole derivative. This contrasts with the near-planar conformations of fluorophenyl-substituted thiazoles (), where steric hindrance is minimized .

- Hydrogen Bonding: Unlike the intramolecular N–H⋯O bonds in ’s nitroanilino derivative, the target compound’s chlorine substituents may favor intermolecular halogen bonding, influencing crystal packing and solubility .

Pharmacological Potential

- Enzyme Inhibition : The dichlorothienyl group’s steric bulk may hinder binding to COX-1 (cf. SC-560) but enhance affinity for kinases like c-Met, as observed in triazole-carboxamides () .

Biological Activity

1-(4-chlorophenyl)-5-(2,5-dichloro-3-thienyl)-1H-pyrazole is a synthetic organic compound classified under pyrazoles, which are five-membered heterocyclic compounds notable for their diverse biological activities. The specific structural features of this compound, including the chlorophenyl and dichlorothienyl substituents, contribute to its unique reactivity and potential therapeutic applications.

Chemical Structure and Properties

- IUPAC Name : 1-(4-chlorophenyl)-5-(2,5-dichlorothiophen-3-yl)pyrazole

- Molecular Formula : C13H7Cl3N2S

- CAS Number : 318256-34-7

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions of hydrazine derivatives with diketones or their equivalents. Common solvents include ethanol or acetic acid, with heating often required to facilitate the reaction. Industrial production may utilize advanced techniques such as continuous flow reactors to optimize yield and purity.

Pharmacological Profile

The biological activity of 1-(4-chlorophenyl)-5-(2,5-dichloro-3-thienyl)-1H-pyrazole has been explored in various studies, highlighting its potential as a therapeutic agent across multiple disease states.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds derived from similar pyrazole structures have shown inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), crucial mediators in inflammatory processes. A study found that modifications of the pyrazole nucleus resulted in compounds with up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

1-(4-chlorophenyl)-5-(2,5-dichloro-3-thienyl)-1H-pyrazole has also been evaluated for antimicrobial properties. In vitro studies demonstrate that various pyrazole derivatives exhibit potent activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. One derivative showed minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL against pathogenic isolates .

Anticancer Potential

The compound's anticancer potential is another area of interest. Pyrazoles have been associated with cytotoxic activity against various cancer cell lines. For instance, certain derivatives have been reported to induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-phenyl-3-(2-thienyl)-1H-pyrazole | Structure | Moderate anti-inflammatory |

| 1-(4-bromophenyl)-5-(2,5-dichloro-3-thienyl)-1H-pyrazole | Structure | Significant antimicrobial |

| 1-(4-chlorophenyl)-3-(2,5-dichlorothienyl)-1H-pyrazole | Structure | High anticancer activity |

Study on Anti-inflammatory Effects

A notable study synthesized a series of pyrazole derivatives and evaluated their anti-inflammatory activities. The results indicated that specific modifications enhanced the inhibitory effects on TNF-α and IL-6 levels significantly compared to traditional drugs .

Evaluation of Antimicrobial Properties

In another investigation, a range of pyrazole derivatives were tested for their antimicrobial efficacy against common pathogens. The study concluded that certain derivatives exhibited superior antibacterial activity compared to established antibiotics, indicating a promising avenue for developing new antimicrobial agents .

Q & A

What are the established synthetic methodologies for preparing 1-(4-chlorophenyl)-5-(2,5-dichloro-3-thienyl)-1H-pyrazole derivatives?

Methodological Answer:

Synthesis typically involves cyclocondensation of substituted hydrazines with β-keto esters or via Vilsmeier-Haack reactions to introduce chloro substituents. For example, pyrazole carbaldehydes can be synthesized by treating 3-methyl-1-aryl-1H-pyrazol-5(4H)-ones with POCl₃/DMF under reflux, followed by purification via column chromatography . Multi-step protocols may also employ Mannich reactions to introduce amine-containing substituents, requiring precise control of reaction time (e.g., 6–8 hours at 60–80°C) and stoichiometric ratios of formaldehyde/amine . Key challenges include minimizing side reactions (e.g., over-chlorination) by using anhydrous conditions and inert atmospheres.

Which analytical techniques are critical for structural elucidation of this compound?

Methodological Answer:

X-ray crystallography is definitive for resolving stereochemistry and substituent orientation, as demonstrated in pyrazoline derivatives (e.g., bond angles: C-Cl ≈ 109°, C-S ≈ 1.71 Å) . Complementary methods include:

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.1 ppm for chlorophenyl) and pyrazole C3/C5 carbons (δ 140–150 ppm).

- LC-MS : Confirm molecular ion peaks (e.g., [M+H⁺] at m/z 377.3) and assess purity (>95% via UV detection at 254 nm).

- FT-IR : Identify C-Cl stretches (700–750 cm⁻¹) and thienyl C-S vibrations (610–630 cm⁻¹) .

How are preliminary biological activities of such pyrazole derivatives assessed?

Methodological Answer:

Standardized assays include:

- Antimicrobial Activity : Disk diffusion (CLSI guidelines) against S. aureus (Gram+) and E. coli (Gram–), with zone-of-inhibition measurements (≥15 mm indicates potency) .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., IC₅₀ values for HeLa cells, 48-hour exposure, compared to cisplatin controls) .

- Antioxidant Potential : DPPH radical scavenging (IC₅₀ < 50 µg/mL considered significant) .

What strategies resolve contradictory biological activity reports in different studies?

Methodological Answer:

Discrepancies often arise from assay variability or impurities. Solutions include:

- Orthogonal Validation : Pair MIC (microdilution) with time-kill kinetics to confirm bactericidal effects.

- Purity Verification : Use HPLC-DAD (≥95% purity, C18 column, acetonitrile/water gradient) .

- Structural Confirmation : Employ 2D NMR (HSQC, HMBC) to rule out regioisomeric byproducts .

How can computational modeling guide the optimization of this compound’s drug-likeness?

Methodological Answer:

- Molecular Docking : Target carbonic anhydrase IX (PDB: 3IAI) to identify H-bond interactions (e.g., pyrazole N1 with Thr200) and hydrophobic contacts (chlorophenyl with Val121) .

- ADME Prediction : Use SwissADME to optimize logP (2–3), aqueous solubility (<−4.0 LogS), and CYP450 inhibition alerts.

- Toxicity Profiling : ProTox-II predicts hepatotoxicity risks (e.g., mitochondrial membrane disruption) .

What crystallographic parameters indicate steric or electronic effects in substituted pyrazoles?

Methodological Answer:

- Bond Lengths : Shortened C-Cl bonds (1.72–1.74 Å vs. typical 1.79 Å) suggest electron-withdrawing effects enhancing ring planarity .

- Torsion Angles : Dihedral angles >30° between thienyl and chlorophenyl groups indicate steric hindrance, validated via Hirshfeld surface analysis (close contacts <2.7 Å) .

- Packing Motifs : π-π stacking (3.5–4.0 Å interplanar distances) and C-H···Cl hydrogen bonds stabilize crystal lattices .

How do substituents influence the compound’s electronic properties and reactivity?

Methodological Answer:

- Electron-Withdrawing Groups (EWGs) : Chloro and trifluoromethyl substituents decrease pyrazole ring electron density (evidenced by downfield NMR shifts), enhancing electrophilic substitution resistance.

- Electron-Donating Groups (EDGs) : Methoxy groups increase nucleophilic attack susceptibility at C4, verified via Hammett σ⁺ values (e.g., σ⁺ = −0.27 for –OCH₃) .

What are the challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

- Yield Optimization : Replace batch reactors with flow chemistry for exothermic steps (e.g., cyclization), improving heat dissipation and yield (from 60% to 85%) .

- Purification : Switch from column chromatography to recrystallization (ethanol/water, 3:1) for gram-scale batches.

- Byproduct Management : Use in-situ FTIR to monitor intermediates and quench side reactions (e.g., over-chlorination) .

How is regioselectivity controlled during pyrazole ring formation?

Methodological Answer:

Regioselectivity depends on:

- Steric Effects : Bulky substituents (e.g., 2,5-dichlorothienyl) favor formation at less hindered positions (e.g., C5 over C3).

- Electronic Effects : EWGs direct hydrazine attack to electron-deficient carbons, confirmed by DFT calculations (e.g., Fukui indices) .

What in silico tools predict metabolic stability of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.